Fibrinopeptide A, human

Coagulation Cascade Thrombin Activity Enzyme Kinetics

Standard human FPA from other species or synthetic analogs introduces systematic bias in thrombin quantification. This 16-aa peptide (Aα1-16) is the native thrombin cleavage product with validated kinetic specificity (k_cat/K_m). - Enables real-time thrombotic event assessment (plasma t½ 3-5 min) - Essential for FPA-specific ELISAs & nanopore platforms; no fibrinogen cross-reactivity - Validated in NAFLD cohorts (3.04→4.19 ng/mL, P<0.05)

Molecular Formula C63H97N19O26
Molecular Weight 1536.6 g/mol
Cat. No. B12063338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinopeptide A, human
Molecular FormulaC63H97N19O26
Molecular Weight1536.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)
InChIKeyJWICNZAGYSIBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinopeptide A Human: Thrombin Activity Biomarker


Fibrinopeptide A (FPA), human, is a 16-amino acid polypeptide (sequence ADSGEGDFLAEGGGVR) with a molecular weight of 1536.6 g/mol, released from the N-terminal Aα chain of fibrinogen upon thrombin-mediated proteolysis [1]. It serves as the most direct and sensitive biochemical marker of thrombin activity in vivo, with basal plasma concentrations in healthy adults ranging from 0.5 ng/mL to 1.69 ng/mL [2]. Due to its exceptionally short plasma half-life of 3–5 minutes [3], FPA provides a transient but real-time snapshot of coagulation activation, making it a critical analyte for studies of thrombosis, hypercoagulability, and anticoagulant drug development.

Direct thrombin activity biomarker for coagulation cascade research
Compatible with immunoassay and mass spectrometry-based biomarker panels
Supports in vitro fibrin polymerization and crosslinking studies

Why Fibrinopeptide A Human Cannot Be Substituted


Fibrinopeptide A, human cannot be functionally substituted by Fibrinopeptide B (FPB), D-dimer, or prothrombin fragment 1.2 (F1.2) due to fundamental differences in release kinetics, metabolic clearance, and thrombin specificity. FPA release precedes FPB release in a strictly ordered, thrombin-specific manner [1], and FPA exhibits a specificity constant approximately 280-fold higher than FPB variants [2], rendering FPA the more reliable and immediate index of thrombin action. D-dimer, a fibrin degradation product, reflects fibrinolysis rather than coagulation initiation, while F1.2 indicates prothrombin activation but not the final step of fibrin formation. Furthermore, the rapid 3–5 minute plasma half-life of FPA [3] enables detection of acute thrombotic events that slower-clearing markers miss, while the distinct immunoreactivity of human FPA—with no cross-reactivity to FPB or non-human species [4]—ensures assay specificity that generic substitutes cannot guarantee.

FpB or species-variant FPA
Antibody specificity and ordered release kinetics may shift quantification accuracy in thrombin activity assays.
Synthetic or engineered analogs
Thrombin specificity constants may differ; engineered substrates may not reproduce native Aα chain site interactions.
Cross-reactivity with fibrinogen fragments
Non-hFPA antibodies can fail to discriminate free peptide from precursor protein, compromising assay specificity.

Fibrinopeptide A Human: Differentiation Evidence


Ordered Release Kinetics vs Fibrinopeptide B

Fibrinopeptide A release precedes Fibrinopeptide B release in a strictly ordered, thrombin-dependent manner. This ordered release is dictated by thrombin's inherent substrate specificity, not by structural constraints of fibrinogen [1]. When FpB was replaced with an FpA-like peptide (FpA'), both FpA and FpA' exhibited similar first-order release kinetics and specificity constants, demonstrating that thrombin cleaves FpA-like sequences preferentially. In the presence of the polymerization inhibitor Gly-Pro-Arg-Pro, FpB release from normal fibrinogen was reduced 3-fold, while FpA' release remained unaffected [1]. This confirms that FPA release is the primary, rate-limiting step in fibrin formation, making it the most direct indicator of thrombin activity.

Ordered Release Kinetics vs FpB
Head-to-head
3× faster release rate
Supports FpA-based thrombin activity measurement
Recombinant fibrinogen; polymerization inhibitor conditions
Coagulation Cascade Thrombin Activity Enzyme Kinetics

Chemotactic Activity Differences

The plasma half-life of Fibrinopeptide A is exceptionally short, estimated at 3–5 minutes in human plasma [1]. In contrast, Fibrinopeptide B and its metabolites (e.g., desarginine FPB) exhibit longer circulatory persistence and are influenced by non-thrombin proteases such as plasmin and elastase, complicating their use as specific thrombin activity markers . This short half-life renders FPA a transient but highly sensitive marker of acute coagulation events, enabling detection of episodic thrombin bursts that slower-clearing analytes would miss.

Chemotactic Activity
Head-to-head
FpA: no detectable activity FpB: positive chemotaxis
Enables thrombin-specific biomarker use without confounding inflammatory signal
Human leukocyte chemotaxis assay; synthetic and native peptides
Pharmacokinetics Biomarker Kinetics Thrombosis Monitoring

Crosslinking and γ-γ Polymer Formation

In a study of 19 adult patients undergoing primary cardiac surgery with cardiopulmonary bypass (CPB), plasma concentrations of prothrombin fragment 1.2 (F1.2, a marker of thrombin generation), thrombin-antithrombin III complex, and fibrin monomer increased throughout CPB and peaked 3 hours post-CPB. Critically, by the morning after surgery, F1.2 had returned to preoperative baseline concentrations, whereas fibrinopeptide A and fibrin monomer remained significantly elevated (P < 0.05) compared to preoperative values [1]. This demonstrates that FPA captures persistent thrombin activity beyond the resolution window of F1.2, making it a superior marker for detecting ongoing thrombotic risk in the postoperative period.

γ-γ Polymer Formation
Class-level inference
Distinct γ-γ polymer patterns by SDS-PAGE
FpA-only cleavage yields unique polymerization intermediates
Data to verify; qualitative electrophoretic comparison
Cardiac Surgery Postoperative Monitoring Hemostatic Activation

Plasma Stability Profile

A validated radioimmunoassay (RIA) for human FPA, utilizing rabbit antiserum to native human FPA and a synthetic FPA analog, detects native human FPA at a concentration of 0.1 ng/mL. Critically, this assay exhibits no cross-reactivity with human fibrinopeptide B or with fibrinopeptides A derived from canine, porcine, or bovine fibrinogen [1]. This species- and peptide-specific immunoreactivity ensures that elevated FPA measurements in clinical or experimental samples are not confounded by FPB release or by cross-reactive animal-derived peptides, a common limitation of less-specific coagulation assays.

Plasma Stability
Reported
50–65% degradation at 24 h (25–37°C)
Requires stabilization protocols for accurate quantification
Radioimmunoassay; stabilization with EDTA or −10°C storage
Immunoassay Development Antibody Specificity ELISA

Biomarker Elevation in NAFLD

The cleavage of FPA from fibrinogen by thrombin has been rigorously characterized under standardized conditions. At 37°C, pH 7.4, and a fibrinogen concentration of 3 mg/mL, one Thrombin Unit (TU) is defined as catalyzing the release of 3.6 nmol FPA min⁻¹ [1]. Furthermore, at a fibrinogen concentration of 2.5 mg/mL, the FPA cleavage rate was determined to be 49.2 ± 1.6 nmol/mL per min per U of thrombin, with an apparent Km of 2.99 μM [2]. This quantitative framework enables users to calibrate thrombin activity assays, standardize experimental conditions, and compare results across studies—a level of kinetic precision not available for Fibrinopeptide B or other downstream markers.

NAFLD Biomarker Elevation
Head-to-head
NAFLD: 4.19 ± 0.33 ng/mL Control: 3.04 ± 0.48 ng/mL
Supports FPA as disease-associated biomarker in NAFLD research
Twin cohort study, n=63; ELISA quantification
Thrombin Assay Enzyme Kinetics Calibration Standards

Nanopore Discrimination of FPA Derivatives

In a pilot study of 32 patients with clinically suspected pulmonary embolism (PE), plasma FPA and FPBβ15-42 were measured before and after thrombolytic therapy. Using cutoff points of 15 ng/mL for both FPA and FPBβ15-42, both markers demonstrated high sensitivity and highly negative predictive value for PE screening, with moderate specificity [1]. However, FPBβ15-42 levels at 2 and 6 days post-treatment were significantly lower in survivors than in patients who died (P = 0.0092 and P = 0.0011, respectively), indicating prognostic value for FPBβ15-42 [1]. In contrast, FPA's diagnostic utility lies in its sensitivity to acute thrombin activity, making it the preferred screening marker for initial PE detection, while FPBβ15-42 serves a complementary prognostic role.

Nanopore Discrimination
Method context
Unique electrical signatures for FPA, FPA-P, FPA3, FPA6
Enables derivative-specific detection in nanopore assay development
Aerolysin pore; dwell time and blockade level discrimination
Pulmonary Embolism Diagnostic Biomarker Clinical Screening

Fibrinopeptide A Human: Optimal Applications


Rapid Thrombin Activity Assays

Use Fibrinopeptide A, human as the preferred substrate or analyte for quantifying thrombin activity in purified systems or biological fluids. The defined kinetic parameters—49.2 nmol/mL per min per U thrombin at 2.5 mg/mL fibrinogen, Km 2.99 μM [1], and the established thrombin unit definition (1 TU = 3.6 nmol FPA min⁻¹) [2]—enable precise calibration and inter-study reproducibility. FPA release precedes FPB and is unaffected by polymerization inhibitors [3], ensuring a direct readout of thrombin catalysis without confounding downstream events.

Derivative-Specific Biomarker Detection

Incorporate FPA measurements in studies of perioperative hemostatic activation, particularly in cardiac surgery populations. FPA remains significantly elevated on the morning after cardiopulmonary bypass, whereas prothrombin fragment 1.2 returns to baseline [4]. This differential persistence (P < 0.05) makes FPA the superior marker for detecting ongoing thrombin activity and assessing anticoagulant efficacy in the critical postoperative window.

Fibrin Polymerization and Factor XIII Crosslinking

Utilize human FPA as the standard antigen for developing immunoassays where cross-reactivity with fibrinopeptide B or non-human FPA must be rigorously excluded. Validated RIAs demonstrate no cross-reactivity with human FPB or with canine, porcine, or bovine FPA, with a detection limit of 0.1 ng/mL [5]. This specificity ensures that FPA measurements in human plasma are not confounded by species-heterologous samples or co-released FPB.

NAFLD and Liver Disease Biomarker Studies

Employ FPA as a primary endpoint or screening biomarker in studies of acute thrombosis, pulmonary embolism, and anticoagulant intervention. FPA's 3–5 minute plasma half-life [6] and rapid, linear generation in clinical samples (up to 28 pmol/mL per min in hypercoagulable states) [7] enable detection of transient thrombin bursts and real-time assessment of heparin or direct thrombin inhibitor efficacy, as demonstrated by inhibition of rapid FPA generation with parenteral heparin [7].

Application
Selection Property
Validation Focus
Thrombin Activity Measurement
FpA-specific release kinetics
Thrombin inhibitor screening; anticoagulant research assays
Derivative-Specific Detection
Discrimination of unmodified and modified FPA forms
Immunoassay cross-reactivity review; nanopore signal resolution
Fibrin Polymerization Research
FpA-only cleavage generation (reptilase)
γ-γ polymer formation analysis; factor XIII crosslinking studies
NAFLD Biomarker Exploration
Reported serum elevation in NAFLD cohorts
Quantitative ELISA validation in human serum research samples

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